![molecular formula C23H30N2O5 B2956304 1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 878724-60-8](/img/structure/B2956304.png)
1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone
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Description
Scientific Research Applications
Electrochemical Synthesis and Derivative Development
The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been explored for the synthesis of new phenylpiperazine derivatives. This process involves Michael type addition reactions with arylsulfinic acids in aqueous solutions, presenting a reagent-less, environmentally friendly method for derivative synthesis with high atom economy and safe waste management under ambient conditions (Nematollahi & Amani, 2011).
Computational and Vibrational Studies for Drug Development
A computational assessment of the biochemical properties and vibrational assignments for a synthesized compound closely related to arylpiperazine-based drugs has been conducted. This includes characterization based on vibrational spectra and molecular docking mechanisms as an agonist in the human GABA A receptor. The study suggests potential for drug development targeting neurological receptors (Onawole et al., 2017).
Antipsychotic Potential
Research into biphenyl moiety linked with aryl piperazine led to the synthesis of derivatives with anti-dopaminergic and anti-serotonergic activity. Among these, certain compounds demonstrated impressive antipsychotic profiles with lower potency for catalepsy induction, highlighting their potential as antipsychotic medications (Bhosale et al., 2014).
Antiallergy and Antifungal Activities
Studies have synthesized and evaluated various compounds for their antiallergy activity, with some showing potent activity in models useful for detecting compounds with antiallergic activity. This includes a detailed exploration of the synthesis process and the evaluation of antiallergy efficacy (Walsh et al., 1989). Additionally, metal complexes of ligands related to the chemical structure have been synthesized, characterized, and evaluated for their antifungal activity, revealing the metal complexes to be more active compared to the ligand alone (Raj & Patel, 2015).
Novel Synthetic Methods
The development of novel synthetic methods for derivatives includes the use of electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles. This approach has resulted in the creation of new mono- and di-substituted hydroquinone and benzoquinone derivatives, showcasing the versatility of electrochemical methods in organic synthesis (Nematollahi et al., 2014).
properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-17(26)18-4-9-22(23(14-18)29-3)30-16-20(27)15-24-10-12-25(13-11-24)19-5-7-21(28-2)8-6-19/h4-9,14,20,27H,10-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLCAJDQACFZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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